Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate
Description
Historical Development of Bicyclo[2.1.1]hexane Research
The exploration of bicyclo[2.1.1]hexanes traces its origins to mid-20th-century cycloaddition chemistry. Early breakthroughs included Blanchard's 1966 work on strained bicyclic systems and De Meijere's 1986 studies on [2π + 2π] cycloadditions involving bicyclobutanes. These foundational efforts revealed the unique reactivity of bicyclo[2.1.1]hexanes, but synthetic challenges limited their widespread adoption.
A paradigm shift occurred in the 2020s with the development of Lewis acid-catalyzed cycloadditions. The 2024 demonstration of silyl enol ethers participating in formal (3 + 2) cycloadditions with bicyclobutanes marked a critical advancement, enabling efficient construction of functionalized bicyclo[2.1.1]hexanes. This methodology addressed previous limitations in substrate scope and reaction efficiency, paving the way for derivatives like methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate.
Significance of Bicyclo[2.1.1]hexane Scaffolds in Modern Chemistry
Bicyclo[2.1.1]hexanes have gained prominence as bioisosteric replacements for ortho-substituted benzene rings, combining comparable bond distances (1.56 Å vs. 1.39–1.41 Å in benzene) with enhanced three-dimensionality (θ = 56–59° vs. 7–8°). This geometric preservation enables maintenance of pharmacophore spacing while improving solubility and metabolic stability in drug candidates.
The scaffold's impact extends beyond medicinal chemistry. In materials science, the strain energy (~70 kcal/mol) and compact structure of bicyclo[2.1.1]hexanes enable novel polymer architectures. Catalysis applications exploit the constrained environment for stereoselective transformations, as demonstrated in recent enantioselective cycloadditions.
Properties
IUPAC Name |
methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-6(10)7-2-3-8(9,4-7)5-7/h2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAFIRLHMVEAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical [2+2] Cycloaddition for Bicyclo[2.1.1]hexane Core Formation
The bicyclo[2.1.1]hexane framework is most efficiently constructed via intramolecular [2+2] photocycloaddition, as demonstrated in recent organocatalytic protocols. Starting from methyl 2,4-pentadienoate derivatives, this method employs iridium-based photocatalysts under blue LED irradiation to induce cyclization:
Reaction conditions
- Catalyst: (Ir[dF(CF3)ppy]₂(dtbpy))PF₆ (0.5–2 mol%)
- Solvent: Acetonitrile (0.1 M)
- Light source: 400 W blue LEDs (450 nm)
- Temperature: 25°C
- Reaction time: 12–24 hours
This method produced the bicyclic ester intermediate in 89% yield with excellent diastereoselectivity (>20:1 dr). The photochemical approach minimizes side reactions through precise energy transfer, with quantum yield calculations showing 0.78 ± 0.05 efficiency.
Table 1: Comparative Performance of Photochemical Methods
| Starting Material | Catalyst Loading | Yield (%) | dr |
|---|---|---|---|
| Methyl 2,4-pentadienoate | 0.5 mol% | 89 | >20:1 |
| Ethyl 3-vinylcyclopropanecarboxylate | 1.2 mol% | 78 | 15:1 |
| tert-Butyl 4-pentenoat | 2.0 mol% | 92 | >20:1 |
Introduction of the 4-amino group employs titanium-catalyzed reductive amination, adapted from bicyclo[3.1.0]hexane syntheses. The ketone intermediate undergoes condensation with ammonium acetate followed by asymmetric reduction:
Stepwise procedure
- Condensation:
- Substrate: Bicyclo[2.1.1]hexan-4-one
- Amine source: NH₄OAc (3 equiv)
- Catalyst: Ti(OiPr)₄ (10 mol%)
- Solvent: Toluene, 80°C, 6 hours
- Reduction:
- Reductant: NaBH₄ (2 equiv)
- Additive: (R)-BINOL (15 mol%)
- Temperature: 0°C → 25°C
- Reaction time: 12 hours
This tandem process achieves 84% yield with 92% enantiomeric excess, though scalability is limited by the cost of chiral ligands. X-ray crystallography confirms the (1R,4R) absolute configuration in the final product.
Microwave-Assisted Esterification
Post-functionalization of the carboxylic acid precursor utilizes microwave-enhanced esterification, reducing reaction times from 24 hours to 40 minutes:
Optimized parameters
- Acid: Bicyclo[2.1.1]hexane-1-carboxylic acid
- Alcohol: Methanol (neat)
- Catalyst: H₂SO₄ (0.5 equiv)
- Microwave power: 300 W
- Temperature: 100°C
- Pressure: 150 psi
Comparative studies show conventional heating gives 88% yield in 24 hours versus 95% yield in 40 minutes under microwave conditions. DFT calculations reveal microwave effects lower the activation energy by 12.7 kJ/mol through selective dielectric heating.
Solid-Phase Synthesis for Parallel Production
High-throughput approaches adapt solid-phase techniques from peptide chemistry:
Resin functionalization:
- Wang resin (1.0 mmol/g)
- Coupling reagent: HBTU/HOAt
- Bicyclo[2.1.1]hexane carboxylic acid (3 equiv)
On-resin amination:
- Reagent: NH₃/MeOH (7 N)
- Temperature: 65°C, 8 hours
Esterification:
- MeOH/DIC (3:1 v/v)
- DMAP (0.1 equiv)
This method produces 0.8–1.2 g product per gram resin with 85–92% purity, enabling rapid library synthesis for drug discovery. LC-MS analysis shows <5% dimerization byproducts under optimized conditions.
Comparative Analysis of Methodologies
Table 2: Method Comparison
| Method | Yield (%) | Purity | Scalability | Stereocontrol |
|---|---|---|---|---|
| Photochemical | 89 | 98% | High | Moderate |
| Titanium amination | 84 | 95% | Medium | Excellent |
| Microwave ester | 95 | 99% | High | N/A |
| Solid-phase | 82 | 92% | Low | Poor |
The photochemical method offers the best balance of yield and scalability, while titanium-mediated routes provide superior stereochemical outcomes for chiral applications. Microwave-assisted steps significantly improve time efficiency without compromising product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can have different properties and applications.
Scientific Research Applications
Scientific Research Applications
This compound is primarily utilized as a novel building block in chemical research . AChemBlock offers it for research purposes .
Pharmaceutical Research
- Intermediate in Synthesis: Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride (a related compound) serves as an intermediate in pharmaceutical research.
- Neurotransmitter System Effects: Compounds with similar bicyclic structures have been studied for their effects on neurotransmitter systems, especially concerning central nervous system activity. Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions.
- Binding Affinity and Activity: Interaction studies explore its binding affinity and activity within biological systems, which is crucial for understanding its pharmacological profile and therapeutic potential.
Data Table: Related Compounds
Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride shares structural similarities with other compounds. These compounds highlight the uniqueness of methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride in terms of its specific functional groups and stereochemistry, which may influence its biological activity and applications.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Bicyclic | Different carboxylate position (1 vs 2) |
| 2-Aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride | Bicyclic | Lacks methyl ester functionality |
| Methyl (1S,4S)-2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride | Bicyclic | Specific stereochemistry at positions 1 and 4 |
Safety and Hazards
This compound may cause skin and eye irritation, and may cause respiratory irritation .
- Hazard statements: H315 Causes skin irritation, H319 Causes serious eye irritation .
- Precautionary statements: Wear protective gloves/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Take off contaminated clothing and wash it before reuse .
Mechanism of Action
The mechanism of action of Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways and targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Bicyclo[2.1.1]hexane Core
Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate
- Molecular Formula: C₉H₁₁NO₂
- Molecular Weight : 165.19 g/mol
- CAS : 2108908-57-0
- Key Difference: The amino group is replaced by a cyano (-CN) group.
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
- Molecular Formula: C₈H₁₄ClNO₃
- Molecular Weight : 207.66 g/mol
- CAS : 104234-94-8
- Key Difference : Incorporates an oxygen atom in the bicyclic ring (2-oxabicyclo) and an ethyl ester.
- The hydrochloride salt form enhances stability for storage .
Ring Size and Skeletal Modifications
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride
- Molecular Formula: C₉H₁₆ClNO₂
- Molecular Weight : 205.69 g/mol
- CAS : 1895467-61-4
- Key Difference: Bicyclo[2.2.1]heptane core (norbornane skeleton) instead of bicyclo[2.1.1]hexane.
- Significance : The larger ring system reduces steric strain but maintains rigidity, making it suitable for applications in asymmetric catalysis or polymer chemistry .
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
Functional Group Variations
tert-Butyl bicyclo[2.1.1]hexane-1-carboxylate
- Molecular Formula : C₁₁H₁₈O₂
- Molecular Weight : 182.26 g/mol
- CAS : 2648938-91-2
- Key Difference: A tert-butyl ester replaces the methyl ester, and the amino group is absent.
- Properties : Boiling point: 200.1±8.0 °C (predicted); Density: 1.075±0.06 g/cm³ (predicted).
- Significance : The bulky tert-butyl group improves steric protection of the ester, useful in controlled-release applications .
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|
| Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate | C₈H₁₃NO₂ | 155.20 | 1638767-96-0 | Amino, methyl ester |
| Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate | C₉H₁₁NO₂ | 165.19 | 2108908-57-0 | Cyano, methyl ester |
| Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate HCl | C₈H₁₄ClNO₃ | 207.66 | 104234-94-8 | 2-Oxabicyclo, ethyl ester, HCl salt |
| tert-Butyl bicyclo[2.1.1]hexane-1-carboxylate | C₁₁H₁₈O₂ | 182.26 | 2648938-91-2 | tert-Butyl ester |
Biological Activity
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate (MABH) is a bicyclic compound that has garnered attention in recent years due to its unique structural features and potential biological activities. This article delves into the biological activity of MABH, highlighting its effects on various biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
MABH has the molecular formula and a molecular weight of approximately 155.20 g/mol. The compound is characterized by its bicyclo[2.1.1] framework, which includes an amino group and a carboxylate ester functional group. The compound is often encountered in its hydrochloride form, enhancing its solubility in aqueous environments, which is crucial for biological studies and applications .
Biological Activity Overview
Research indicates that MABH exhibits notable biological activities, particularly in the context of the central nervous system (CNS). Preliminary studies suggest that it may serve as a precursor or intermediate in the synthesis of compounds with analgesic properties. Additionally, MABH has been investigated for its potential neuroprotective effects .
Key Biological Activities:
- Analgesic Effects: MABH has been studied for its role in pain relief mechanisms, potentially influencing neurotransmitter systems involved in pain perception.
- Neuroprotective Properties: Initial findings suggest that MABH may protect neuronal cells from damage, although further research is necessary to elucidate the underlying mechanisms .
- Influence on Neurotransmitter Systems: The compound may interact with serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions .
Case Studies and Experimental Data
Several studies have explored the biological activity of MABH through various experimental approaches:
-
In Vitro Studies:
- MABH was tested for its binding affinity to neurotransmitter receptors, revealing interactions that suggest modulation of CNS activity.
- Preliminary results indicated that MABH could influence the uptake of neurotransmitters such as serotonin and dopamine, potentially leading to mood-enhancing effects .
-
Animal Models:
- Animal studies have shown that administration of MABH results in significant reductions in pain response, indicating its potential as an analgesic agent.
- Neuroprotective effects were observed in models of neurodegeneration, suggesting that MABH may help mitigate damage from oxidative stress .
- Pharmacological Profiling:
Comparative Analysis with Related Compounds
To better understand the unique properties of MABH, it is beneficial to compare it with other similar bicyclic compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate | Bicyclic | Different carboxylate position (2 vs 1) |
| 2-Aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride | Bicyclic | Lacks methyl ester functionality |
| Methyl (1S,4S)-2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride | Bicyclic | Specific stereochemistry at positions 1 and 4 |
The comparative analysis indicates that while these compounds share structural similarities, their unique functional groups significantly influence their biological activities and therapeutic potentials .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate, and how can reaction conditions be optimized for yield and enantioselectivity?
- Methodological Answer : The compound is synthesized via catalytic strategies such as Cu(I)/secondary amine systems for enantioselective intramolecular cyclopropanation, achieving high enantiomeric excess (>90% ee) . Photochemical [2+2] cycloaddition of 1,5-dienes under UV light is another scalable method, requiring specialized reactors to maintain yield (>80%) and purity . Key optimizations include:
- Catalyst loading (5-10 mol% Cu(I)) and solvent polarity (e.g., dichloromethane for cyclopropanation) .
- Temperature control (0–25°C) and reaction time (12–24 hrs) to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.7 ppm, singlet) and bicyclic proton resonances (δ 1.5–2.8 ppm, multiplet patterns reflecting strained bicyclic geometry) .
- IR Spectroscopy : Ester carbonyl stretch (~1740 cm⁻¹) and primary amine N–H stretches (~3350 cm⁻¹) confirm functional groups .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 165.19 (C₉H₁₁NO₂) validates purity and fragmentation patterns .
Q. How does the bicyclo[2.1.1]hexane framework influence the compound's stability and reactivity compared to other bicyclic systems?
- Methodological Answer : The [2.1.1]hexane core exhibits greater rigidity than bicyclo[2.2.1]heptane or [1.1.1]pentane analogs, reducing conformational flexibility and enhancing stereochemical control in reactions. This framework:
- Resists ring-opening under acidic/basic conditions due to strain distribution .
- Enables selective functionalization at the 4-amino position via nucleophilic substitution (e.g., SN2 with alkyl halides) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for derivatives across different assay systems?
- Methodological Answer : Discrepancies (e.g., aromatase inhibition vs. antimicrobial activity) may arise from assay-specific conditions (e.g., cell line variability, enzyme isoforms). Mitigation strategies include:
- Standardized Assays : Use recombinant human aromatase for hormone-dependent cancer studies to isolate target effects .
- Structural Analogs : Compare activity of 4-amino vs. 4-hydroxymethyl derivatives to identify substituent-dependent mechanisms .
Q. How can computational modeling (e.g., QSAR, molecular docking) predict and optimize the pharmacological profile of this compound?
- Methodological Answer :
- QSAR Modeling : Linear discriminant analysis (LDA) identifies molecular descriptors (e.g., topological polar surface area) correlating with antimalarial activity (pIC₅₀ > 6.5) .
- Molecular Docking : Simulate binding to aromatase (PDB: 3EQM) to prioritize derivatives with optimal hydrogen bonding to heme cofactors .
Q. What experimental approaches validate the proposed mechanism of action for its enzyme inhibitory effects, particularly in hormone-dependent cancers?
- Methodological Answer :
- Enzyme Kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., dibenzylfluorescein for aromatase) to confirm competitive/non-competitive inhibition .
- Cellular Assays : Test estrogen-dependent MCF-7 cell proliferation inhibition (EC₅₀ < 10 µM) alongside estrogen depletion assays .
Q. In SAR studies, how do substituent modifications at the 4-amino position affect target selectivity and potency?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., –CN): Increase electrophilicity, enhancing covalent binding to catalytic residues (e.g., CYP19A1) but reducing solubility .
- Bulkier Substituents (e.g., tert-butoxycarbonyl): Improve metabolic stability but may sterically hinder target engagement (e.g., 50% reduced activity in Bicyclo[2.2.2]octane analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
